3-(2,5-Difluorophenyl)-5-fluorobenzoic acid
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Overview
Description
3-(2,5-Difluorophenyl)-5-fluorobenzoic acid is an aromatic compound that contains both fluorine and carboxylic acid functional groups. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of fluorine atoms in the molecule can significantly alter its chemical properties, making it a valuable compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,5-Difluorophenyl)-5-fluorobenzoic acid typically involves the introduction of fluorine atoms into the aromatic ring through electrophilic aromatic substitution reactions. One common method is the reaction of 2,5-difluorobenzene with a suitable carboxylating agent under controlled conditions to introduce the carboxylic acid group at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve multi-step processes that include halogenation, carboxylation, and purification steps. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic ring, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.
Substitution: The fluorine atoms in the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products:
Oxidation: Formation of quinones or other oxidized aromatic compounds.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted aromatic compounds with various functional groups.
Scientific Research Applications
3-(2,5-Difluorophenyl)-5-fluorobenzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in the design of fluorinated drugs that may have improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties due to the presence of fluorine atoms.
Mechanism of Action
The mechanism of action of 3-(2,5-Difluorophenyl)-5-fluorobenzoic acid depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for its target, as well as improve its metabolic stability.
Comparison with Similar Compounds
- 2,5-Difluorobenzoic acid
- 3,5-Difluorobenzoic acid
- 2,4-Difluorobenzoic acid
Comparison: 3-(2,5-Difluorophenyl)-5-fluorobenzoic acid is unique due to the specific positioning of the fluorine atoms and the carboxylic acid group. This arrangement can influence its chemical reactivity and biological activity compared to other difluorobenzoic acids. The presence of an additional fluorine atom in the 3-position further distinguishes it from similar compounds, potentially leading to different chemical and biological properties.
Properties
IUPAC Name |
3-(2,5-difluorophenyl)-5-fluorobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F3O2/c14-9-1-2-12(16)11(6-9)7-3-8(13(17)18)5-10(15)4-7/h1-6H,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMYMFPOQZVFUPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C2=CC(=CC(=C2)F)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00689718 |
Source
|
Record name | 2',5,5'-Trifluoro[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00689718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261904-21-5 |
Source
|
Record name | 2',5,5'-Trifluoro[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00689718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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